T 0156 hydrochloride mechanism of action PDE5 inhibition
T 0156 hydrochloride mechanism of action PDE5 inhibition
Technical Whitepaper: T-0156 Hydrochloride – Ultra-Potent PDE5 Inhibition
Executive Summary
T-0156 hydrochloride represents a distinct class of phosphodiesterase type 5 (PDE5) inhibitors characterized by a naphthyridine scaffold. Unlike first-generation inhibitors (e.g., sildenafil) based on pyrazolopyrimidinone structures, T-0156 exhibits sub-nanomolar potency (IC₅₀ = 0.23 nM) and a superior selectivity profile, particularly regarding PDE6. This guide provides a technical deep-dive into the mechanistic basis of T-0156, its kinetic properties, and validated protocols for its experimental characterization.
Chemical & Pharmacological Profile
Chemical Identity: T-0156 is chemically defined as 2-(2-Methylpyridin-4-yl)methyl-4-(3,4,5-trimethoxyphenyl)-8-(pyrimidin-2-yl)methoxy-1,2-dihydro-1-oxo-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride.[1]
Structural Significance: The 2,7-naphthyridine core provides a rigid scaffold that optimizes binding within the catalytic pocket of PDE5. The trimethoxyphenyl group mimics the guanine moiety of cGMP, facilitating competitive inhibition, while the pyrimidinyl-methoxy tail extends into the hydrophobic pocket (Q-pocket), enhancing potency and isoform selectivity.
Quantitative Pharmacodynamics: The following table contrasts T-0156 with standard-of-care PDE5 inhibitors. Note the sub-nanomolar potency of T-0156.[2]
| Compound | PDE5 IC₅₀ (nM) | PDE6 IC₅₀ (nM) | Selectivity (PDE6/PDE5) | Core Scaffold |
| T-0156 | 0.23 | 56 | ~243-fold | Naphthyridine |
| Sildenafil | 3.5 – 6.0 | 30 – 70 | ~10-fold | Pyrazolopyrimidinone |
| Tadalafil | 2.0 – 5.0 | >1000 | >200-fold | Carboline |
| Vardenafil | 0.1 – 0.7 | ~3.5 | ~5-fold | Imidazo-triazinone |
Data Source: Comparison synthesized from Ukaguchi et al. (1999) and standard pharmacological literature.
Mechanism of Action: The NO/cGMP Pathway[3]
T-0156 functions as a potent, competitive inhibitor of PDE5.[1] Under physiological conditions, Nitric Oxide (NO) stimulates Soluble Guanylate Cyclase (sGC) to convert GTP to cGMP.[3] cGMP activates Protein Kinase G (PKG), leading to a reduction in intracellular calcium and subsequent smooth muscle relaxation.
PDE5 terminates this signal by hydrolyzing cGMP into the inactive 5'-GMP.[3][4] T-0156 binds to the catalytic site of PDE5, preventing this hydrolysis and maintaining elevated cGMP levels.
Pathway Visualization
Figure 1: The NO/cGMP signaling cascade illustrating the competitive blockade of PDE5 by T-0156, preserving the active cGMP pool.
Experimental Protocols
To validate the potency and mechanism of T-0156, we utilize two primary workflows: an enzymatic biochemical assay and an ex vivo functional tissue bath assay.
Protocol A: Fluorescence Polarization (FP) PDE5 Inhibition Assay
Objective: Determine the IC₅₀ of T-0156 against recombinant human PDE5. Principle: PDE5 hydrolyzes a fluorescent cGMP derivative (FAM-cGMP). The small product (FAM-GMP) rotates faster than the substrate, but the assay uses a binding agent (nanoparticle) that binds FAM-cGMP preferentially. Inhibition of PDE5 leaves more FAM-cGMP bound to the nanoparticle, maintaining high polarization.
Reagents:
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Assay Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.05% NaN₃, 0.01% Brij-35.
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Enzyme: Recombinant human PDE5A (final conc. ~20-50 pM).
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Substrate: FAM-cGMP (100 nM).
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Inhibitor: T-0156 HCl (dissolved in DMSO, serial dilutions from 0.01 nM to 100 nM).
Workflow Steps:
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Preparation: Dilute T-0156 in Assay Buffer (max 1% DMSO final). Prepare 10-point dose-response curve.
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Incubation 1: Add 10 µL of T-0156 dilution and 20 µL of PDE5 enzyme to a 384-well black microplate. Incubate for 15 min at Room Temperature (RT) to allow inhibitor binding.
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Reaction: Add 20 µL of FAM-cGMP substrate. Incubate for 60 min at RT.
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Termination: Add 20 µL of IMAP binding reagent (Molecular Devices) or equivalent high-affinity binding nanoparticles.
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Read: Measure Fluorescence Polarization (Ex 485 nm / Em 520 nm) after 30 min.
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Analysis: Plot mP (milli-Polarization) vs. log[T-0156]. Fit to a 4-parameter logistic equation to derive IC₅₀.
Protocol B: Ex Vivo Isometric Tension Recording
Objective: Measure functional vasorelaxation in corpus cavernosum or pulmonary artery.
Workflow Steps:
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Tissue Isolation: Isolate rabbit or rat corpus cavernosum strips (2x2x10 mm).
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Mounting: Mount strips in organ baths containing Krebs-Henseleit solution (37°C, 95% O₂/5% CO₂). Apply 1.0 g resting tension.
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Equilibration: Equilibrate for 60 min, washing every 15 min.
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Pre-contraction: Induce contraction with Phenylephrine (PE, 10 µM) until stable plateau.
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Dosing: Add T-0156 cumulatively (10⁻¹⁰ M to 10⁻⁶ M) to the bath.
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Measurement: Record reduction in tension as % relaxation of PE-induced tone.
Experimental Workflow Visualization
Figure 2: Dual-stream validation workflow for T-0156 characterization: Enzymatic potency (top) and functional tissue efficacy (bottom).
References
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Ukaguchi, N., et al. (1999). Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor. European Journal of Pharmacology, 376(3), 231-237.
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Corbin, J. D., & Francis, S. H. (1999). Cyclic GMP phosphodiesterase-5: target of sildenafil.[5][6][7] Journal of Biological Chemistry, 274(20), 13729-13732.
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Rotella, D. P. (2002). Phosphodiesterase 5 inhibitors: current status and future prospects. Nature Reviews Drug Discovery, 1(9), 674-682.
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Bischoff, E. (2004). Potency, selectivity, and consequences of nonselective PDE inhibition.[8] International Journal of Impotence Research, 16, S11–S14.
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- 1. Enzymological and pharmacological profile of T-0156, a potent and selective phosphodiesterase type 5 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
